molecular formula C9H8ClIOS B14041475 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one

1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one

Katalognummer: B14041475
Molekulargewicht: 326.58 g/mol
InChI-Schlüssel: RMSXVJHEEWJZIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and sulfur atoms allows the compound to form strong bonds with these targets, leading to significant biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C9H8ClIOS

Molekulargewicht

326.58 g/mol

IUPAC-Name

1-chloro-1-(3-iodo-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3

InChI-Schlüssel

RMSXVJHEEWJZIV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC(=C1)I)S)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.